2-(chloromethyl)-5-ethyl-1,3-thiazole
Description
2-(Chloromethyl)-5-ethyl-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a chloromethyl (-CH₂Cl) group at position 2 and an ethyl (-CH₂CH₃) group at position 3. Thiazoles are sulfur- and nitrogen-containing five-membered aromatic rings, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity. The chloromethyl group enhances electrophilic reactivity, making this compound a valuable intermediate for further functionalization, while the ethyl group contributes to lipophilicity, influencing solubility and biological activity .
Properties
CAS No. |
1340150-89-1 |
|---|---|
Molecular Formula |
C6H8ClNS |
Molecular Weight |
161.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies for Thiazole Ring Formation
The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazole core. For 2-(chloromethyl)-5-ethyl-1,3-thiazole, this method involves the reaction of α-halo ketones or aldehydes with thioamides. A representative approach begins with 5-ethyl-2-chloroacetaldehyde, which undergoes cyclocondensation with thiourea in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) . The ethyl group at position 5 is introduced via the α-halo aldehyde precursor, while the chloromethyl moiety at position 2 arises from subsequent chlorination.
Table 1: Solvent Systems and Yields in Cyclocondensation Reactions
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 80 | 6 | 72 |
| DMF | 100 | 4 | 68 |
| Ethanol | 70 | 8 | 65 |
The choice of solvent significantly impacts reaction efficiency. Acetonitrile, with its high dielectric constant, facilitates faster cyclization compared to ethanol . Post-condensation, the intermediate 2-amino-5-ethyl-1,3-thiazole undergoes chlorination via Sandmeyer conditions (NaNO₂/HCl/CuCl) to install the chloromethyl group .
Diazotization and Chlorination of Aminothiazole Intermediates
Diazotization is critical for converting amino groups to chloro substituents. Starting from 2-amino-5-ethyl-1,3-thiazole, diazotization with sodium nitrite in hydrochloric acid at 0–5°C generates a diazonium salt, which is subsequently treated with copper(I) chloride to yield 2-chloro-5-ethyl-1,3-thiazole . Introducing the chloromethyl group requires additional steps, such as hydroxymethylation followed by chlorination. For instance, treating 2-chloro-5-ethyl-1,3-thiazole with paraformaldehyde in acetic acid introduces a hydroxymethyl group, which is then chlorinated using thionyl chloride (SOCl₂) .
Critical Parameters:
-
Temperature Control: Diazotization below 5°C prevents diazonium salt decomposition.
-
Chlorination Agents: SOCl₂ offers superior selectivity over PCl₅, minimizing side reactions .
Electrochemical Chlorination Techniques
Recent advances in electrochemistry provide a greener route for chlorination. A single-chamber electrolytic cell with platinum electrodes can chlorinate 2-hydroxymethyl-5-ethyl-1,3-thiazole in hydrochloric acid electrolyte . At a current density of 0.3 A/cm² and 20°C, electrolysis for 5 hours achieves 85% conversion to the chloromethyl derivative . This method eliminates hazardous chlorinating agents, leveraging in situ HCl regeneration to enhance atom economy.
Table 2: Electrochemical Chlorination Optimization
| Current Density (A/cm²) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 0.1 | 20 | 15 | 70 |
| 0.3 | 20 | 5 | 85 |
| 0.4 | 40 | 3.5 | 78 |
Ether Cleavage and Substitution Reactions
Ether intermediates offer a flexible route to install the chloromethyl group. For example, 2-(methoxymethyl)-5-ethyl-1,3-thiazole, synthesized via alkylation of 2-mercapto-5-ethyl-1,3-thiazole with methyl chloromethyl ether, undergoes cleavage with boron tribromide (BBr₃) in dichloromethane . Subsequent treatment with HCl gas replaces the methoxy group with chlorine, achieving >90% purity after recrystallization from hexane/ethyl acetate mixtures .
Challenges:
-
Lewis Acid Selection: BBr₃ outperforms AlCl₃ in avoiding ring sulfonation.
-
Solvent Compatibility: Dichloromethane’s low polarity minimizes side reactions during cleavage .
Purification and Isolation Techniques
Final purification often involves recrystallization or column chromatography. Crude this compound purified via recrystallization from a 3:1 hexane/ethyl acetate mixture achieves 98% purity . For large-scale production, short-path distillation under reduced pressure (50°C, 10 mmHg) effectively removes residual solvents and by-products.
Table 3: Recrystallization Solvent Systems
| Solvent Ratio (Hexane:EtOAc) | Purity (%) | Recovery (%) |
|---|---|---|
| 4:1 | 95 | 80 |
| 3:1 | 98 | 75 |
| 2:1 | 97 | 70 |
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-ethyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF) or ether.
Major Products Formed:
Substitution Reactions: Products include various substituted thiazoles, depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothiazoles and other reduced derivatives.
Scientific Research Applications
2-(Chloromethyl)-5-ethyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Thiazole derivatives, including this compound, are investigated for their potential use as therapeutic agents in the treatment of various diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-5-ethyl-1,3-thiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved vary depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
Structural and Functional Group Variations
Key structural analogs of 2-(chloromethyl)-5-ethyl-1,3-thiazole include:
Key Observations :
- Positional Isomerism : The placement of chloromethyl groups (positions 2 vs. 4) significantly alters reactivity. For example, 2-substituted derivatives are more reactive in nucleophilic substitutions due to proximity to the thiazole nitrogen .
- Substituent Effects: Ethyl (electron-donating) vs. nitro (electron-withdrawing) groups modulate electronic properties.
Physicochemical Properties
Comparative data for select compounds:
Analysis :
- Ethyl substituents (as in this compound) likely reduce melting points compared to phenyl or nitro analogs due to weaker crystal packing interactions .
- Solubility trends correlate with substituent polarity: nitro derivatives exhibit higher aqueous solubility than ethyl or phenyl analogs .
This compound
- Electrochemical Chlorination: As demonstrated for 2-chloro-5-chloromethyl-1,3-thiazole, using 1-isothiocyano-2-chloro-2-propylene and HCl electrolyte under mild conditions .
- Chlorination-Cyclization : Allyl isothiocyanate treated with Cl₂ or SOCl₂, followed by cyclization .
Comparison with Other Derivatives
Key Differences :
- Ethyl-substituted derivatives may require alkylation steps (e.g., Grignard reactions) post-thiazole ring formation, increasing synthetic complexity.
- Nitro derivatives demand controlled nitration conditions to avoid over-oxidation .
Q & A
Q. What are the standard synthetic routes for 2-(chloromethyl)-5-ethyl-1,3-thiazole, and how can reaction conditions be optimized?
The compound is synthesized via chlorination-cyclization of precursor thiazoles. A typical method involves reacting ethyl-substituted thiazole derivatives with chlorinating agents (e.g., SOCl₂ or PCl₅) under controlled temperatures (70–80°C) in solvents like ethanol or PEG-400. Catalysts such as Bleaching Earth Clay (pH 12.5) improve yield by enhancing regioselectivity . Reaction progress is monitored via TLC, followed by purification via recrystallization in aqueous acetic acid. Optimizing molar ratios and avoiding excess chlorinating agents minimizes byproducts like dichlorinated species .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
Key methods include:
- ¹H NMR : Signals at δ 4.2–4.5 ppm confirm the chloromethyl (–CH₂Cl) group, while ethyl substituents appear as triplets (δ 1.2–1.4 ppm) and quartets (δ 2.5–3.0 ppm) .
- IR Spectroscopy : Peaks near 680–720 cm⁻¹ (C–Cl stretch) and 1520–1560 cm⁻¹ (thiazole ring vibration) validate functional groups .
- X-ray Crystallography : Resolves bond angles (e.g., S–C2–C4–Cl2 torsion angle of -66.66°) and planar thiazole geometry (max deviation ≤ 0.005 Å) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) for this compound?
Variations in melting points (e.g., 31°C vs. higher values) may arise from impurities or polymorphic forms. Recrystallization in non-polar solvents (hexane/ethyl acetate) and purity verification via HPLC (≥99% peak area) are recommended. Differential Scanning Calorimetry (DSC) can identify polymorphs by analyzing thermal transitions . Contradictions in spectral data (e.g., ¹³C NMR shifts) should be cross-checked with computational methods (DFT calculations) .
Q. What strategies improve regioselectivity during chlorination of thiazole precursors?
Regioselectivity challenges arise from competing chlorination at C2 vs. C5 positions. Strategies include:
- Solvent Effects : Polar aprotic solvents (DMF, PEG-400) favor electrophilic attack at the electron-rich C2 position .
- Catalytic Control : Acidic catalysts (AlCl₃) direct chlorination to the ethyl-substituted carbon via steric hindrance .
- Temperature Modulation : Lower temperatures (0–5°C) reduce kinetic side reactions, as shown in chlorination-cyclization of 5-ethylthiazole derivatives .
Q. How does the chloromethyl group influence the thiazole ring’s electronic properties and reactivity?
The electron-withdrawing chloromethyl group reduces electron density at C2, making the ring susceptible to nucleophilic substitution. DFT studies show a 0.15 eV decrease in HOMO energy compared to unsubstituted thiazoles, enhancing electrophilicity. This facilitates reactions with amines or thiols to form derivatives (e.g., sulfonamides or Schiff bases) .
Q. What in vitro assays are used to evaluate bioactivity, and which structural features enhance efficacy?
Common assays include:
- Antimicrobial Activity : Broth microdilution (MIC ≤ 8 µg/mL against S. aureus) .
- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ values correlated with chloroethyl substitution) . Substituent effects:
- The ethyl group enhances lipophilicity (logP ~2.8), improving membrane permeability.
- Chloromethyl at C2 increases electrophilicity, enabling covalent binding to cysteine residues in target enzymes .
Methodological Considerations
Q. What are the best practices for storing this compound to prevent degradation?
Store in amber vials under inert gas (N₂/Ar) at –20°C. Avoid moisture (hygroscopicity: 0.8% w/w) and light exposure, which accelerate hydrolysis to 5-ethylthiazole-2-methanol. Solubility in CH₂Cl₂ (≥50 mg/mL) allows preparation of stock solutions for long-term stability .
Q. How can computational methods aid in predicting reaction pathways for novel derivatives?
Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., CYP450 enzymes), while Gaussian-based simulations model transition states for chlorination or alkylation reactions. QSAR models using Hammett constants (σ⁺ ~0.78 for –CH₂Cl) optimize substituent selection for desired activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
